molecular formula C12H19NOS B13277183 [1-(3-Methylthiophen-2-yl)ethyl](oxolan-2-ylmethyl)amine

[1-(3-Methylthiophen-2-yl)ethyl](oxolan-2-ylmethyl)amine

Cat. No.: B13277183
M. Wt: 225.35 g/mol
InChI Key: JXUPBQDPRPRUCI-UHFFFAOYSA-N
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Description

1-(3-Methylthiophen-2-yl)ethylamine is a compound with the molecular formula C12H19NOS and a molecular weight of 225.35 g/mol . This compound contains a thiophene ring, which is a five-membered heteroaromatic ring containing sulfur, and an oxolane ring, which is a five-membered ring containing oxygen. The presence of these heteroatoms imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylthiophen-2-yl)ethylamine typically involves the reaction of 3-methylthiophene with an appropriate alkylating agent to introduce the ethyl group. This is followed by the reaction with oxolane-2-carbaldehyde to form the oxolane ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylthiophen-2-yl)ethylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Methylthiophen-2-yl)ethylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Methylthiophen-2-yl)ethylamine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the amine group can form hydrogen bonds with polar residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-(3-Methylthiophen-2-yl)ethylamine lies in its combination of a thiophene ring and an oxolane ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C12H19NOS

Molecular Weight

225.35 g/mol

IUPAC Name

1-(3-methylthiophen-2-yl)-N-(oxolan-2-ylmethyl)ethanamine

InChI

InChI=1S/C12H19NOS/c1-9-5-7-15-12(9)10(2)13-8-11-4-3-6-14-11/h5,7,10-11,13H,3-4,6,8H2,1-2H3

InChI Key

JXUPBQDPRPRUCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(C)NCC2CCCO2

Origin of Product

United States

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